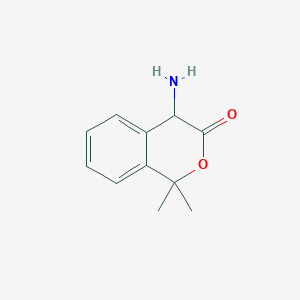
4-Amino-1,1-dimethyl-3-isochromanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,1-dimethyl-3-isochromanone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of isochroman derivatives, including 4-Amino-1,1-dimethyl-3-isochromanone, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives that incorporate isochroman cores have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Acetylcholinesterase Inhibition
Another significant application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds derived from isochromans have been evaluated for their ability to inhibit acetylcholinesterase, which plays a crucial role in maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate symptoms associated with cognitive decline .
Agricultural Applications
Fungicides
this compound serves as an intermediate in the synthesis of agricultural chemicals, particularly fungicides. The compound's structural features allow it to be modified into various strobilurin-type fungicides, which are widely used to protect crops from fungal diseases. The efficiency of these compounds in agricultural applications underscores their importance in enhancing crop yields and sustainability .
Case Studies
Case Study 1: Antitumor Activity
In a study focused on synthesizing new anticancer agents, researchers developed a series of compounds based on this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .
Case Study 2: Acetylcholinesterase Inhibitors
A group of researchers synthesized a library of isochroman-based compounds and evaluated their inhibitory effects on acetylcholinesterase. Among these, certain derivatives showed IC50 values comparable to known inhibitors, suggesting that modifications to the isochroman structure can enhance biological activity against Alzheimer's disease .
Research Findings
The ongoing research into this compound reveals its versatility across multiple domains:
- Biological Activity : Compounds containing this structure exhibit promising bioactivity against cancer cells and neurodegenerative diseases.
- Agricultural Impact : Its role as an intermediate in fungicide synthesis highlights its significance in agricultural chemistry.
常见问题
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Amino-1,1-dimethyl-3-isochromanone, and how can intermediates be optimized?
- Methodological Answer : Design synthesis routes using retrosynthetic analysis, focusing on protecting the amino group and stabilizing the isochromanone core. Key intermediates (e.g., dimethyl-substituted precursors) should be validated via SciFinder or Reaxys to ensure novelty or alignment with known protocols. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. For structural confirmation, cross-reference with PubChem data for analogous compounds .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
- Methodological Answer : Employ a combination of NMR (¹H/¹³C and 2D techniques like COSY and HSQC) to resolve stereochemistry and substituent positions. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Chromatographic purity should be assessed via HPLC with UV detection (λ = 254 nm) and compared against PubChem-deposited retention indices .
Q. How can researchers establish preliminary biological activity profiles for this compound?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HEK-293, HepG2). Follow FINER criteria to ensure relevance: select assays aligned with structural analogs (e.g., triazole derivatives with known antihypertensive activity) and validate results against positive controls .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature) or cell passage numbers. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Replicate experiments under controlled conditions, documenting all parameters in line with ICMJE guidelines for reproducibility .
Q. How can molecular docking and proteomics elucidate the mechanism of action of this compound?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Complement with proteomic profiling (LC-MS/MS) to identify differentially expressed proteins in treated vs. untreated cells .
Q. What computational approaches guide structural optimization to enhance bioavailability or target selectivity?
- Methodological Answer : Use QSAR models to correlate substituent modifications (e.g., alkyl chain length, halogenation) with pharmacokinetic parameters (logP, solubility). Apply density functional theory (DFT) to predict electronic effects on reactivity. Validate in silico predictions with in vitro ADME assays (e.g., Caco-2 permeability) .
Q. Methodological Best Practices
- Data Validation : Ensure raw data (e.g., spectral peaks, chromatograms) are archived in appendices, with processed data summarized in tables. Use triangulation (e.g., NMR + HRMS + HPLC) to confirm structural assignments .
- Ethical Compliance : Adhere to FINER criteria for research questions, ensuring feasibility and ethical alignment. Document chemical safety protocols (toxicity, storage) per regulatory guidelines .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-amino-1,1-dimethyl-4H-isochromen-3-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-6-4-3-5-7(8)9(12)10(13)14-11/h3-6,9H,12H2,1-2H3 |
InChI 键 |
KWQBAGGEFXYAFN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(C(=O)O1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















